

# Topic: Scale-up Synthesis of 2-Chloro-3',4'-(ethylenedioxy)benzophenone

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## Compound of Interest

Compound Name: 2-Chloro-3',4'-(ethylenedioxy)benzophenone

CAS No.: 164526-07-2

Cat. No.: B1594867

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a comprehensive guide for the scale-up synthesis of **2-Chloro-3',4'-(ethylenedioxy)benzophenone**, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is achieved via a Friedel-Crafts acylation, a robust and scalable method for the formation of aryl ketones.[3] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process controls necessary for a successful and safe scale-up. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

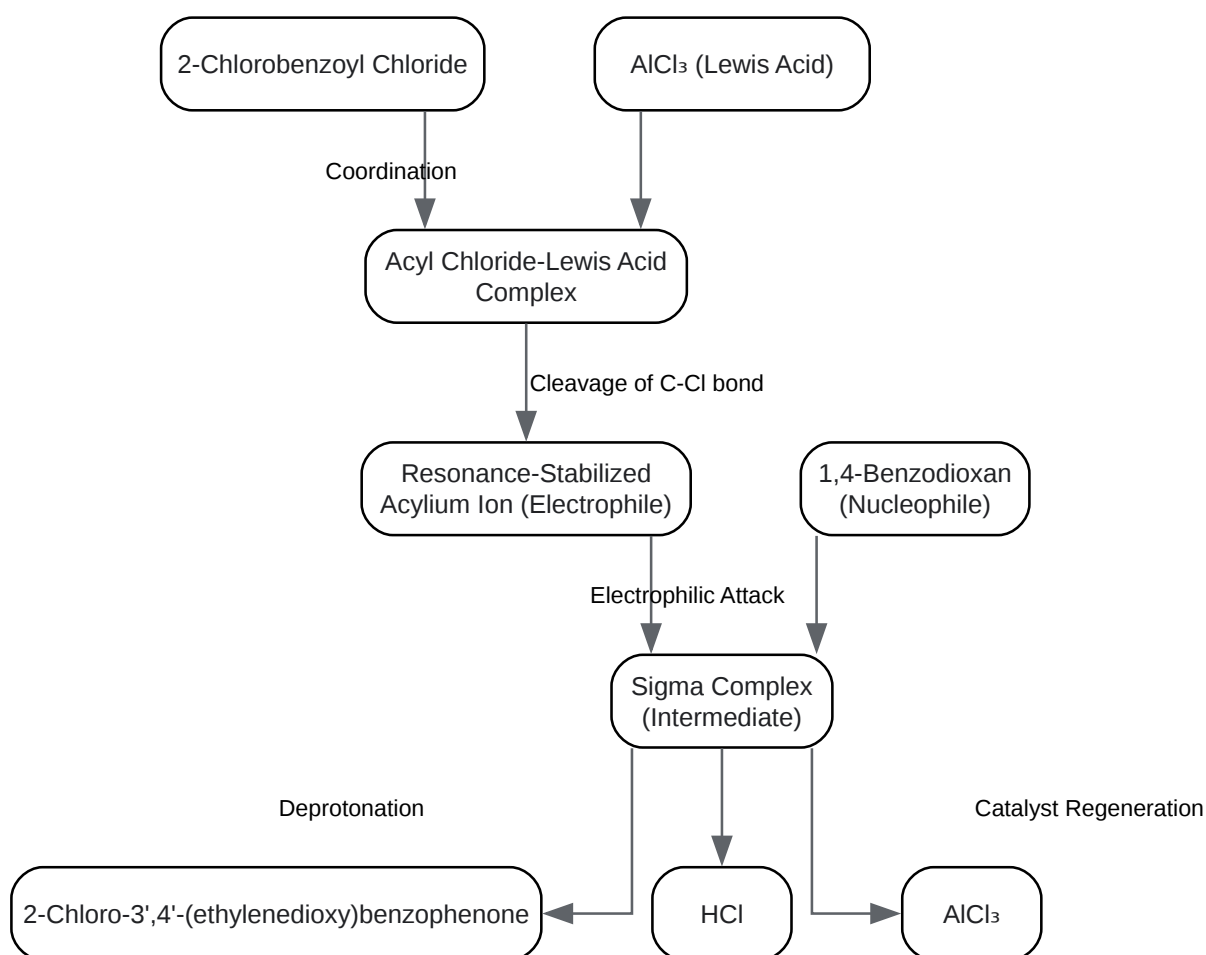
## Introduction and Scientific Principles

Benzophenone derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs such as ketoprofen and fenofibrate.[4] The target molecule, **2-Chloro-3',4'-(ethylenedioxy)benzophenone**, serves as a crucial building block for more complex active

pharmaceutical ingredients (APIs). The selected synthetic route is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-chlorobenzoyl chloride. This classic electrophilic aromatic substitution reaction is well-suited for industrial production due to its efficiency and the relatively low cost of starting materials.[5]

## The Friedel-Crafts Acylation Mechanism

The reaction proceeds through a well-established mechanism. First, the Lewis acid catalyst, anhydrous aluminum chloride ( $\text{AlCl}_3$ ), coordinates with the chlorine atom of 2-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich 1,4-benzodioxan ring. The ethylenedioxy group is an activating group, donating electron density to the aromatic ring and facilitating the electrophilic attack. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. The ketone product is less reactive than the starting material, which conveniently prevents polyacylation—a common issue in Friedel-Crafts alkylations.[3]



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Caption: Mechanism of Friedel-Crafts Acylation.

## Rationale for Reagent and Condition Selection

- 1,4-Benzodioxan: The ethylenedioxy group is a moderately activating, ortho-para directing group. The acylation is expected to occur predominantly at the para-position relative to the ether linkages due to steric hindrance at the ortho-positions.
- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>): A strong and cost-effective Lewis acid catalyst is required. It must be handled under strictly anhydrous conditions, as any moisture will react with it, reducing its catalytic activity and generating HCl.[6]
- Solvent (Dichloromethane): Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions. It is relatively inert under the reaction conditions and effectively dissolves the

starting materials and the intermediate aluminum chloride complex. However, due to its potential carcinogenicity, handling must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).[3][6]

- **Temperature Control:** The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to control the reaction rate, minimize side reactions, and ensure safety.[3]

## Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis. Adjustments to equipment and addition times will be necessary for further scale-up.

## Materials and Equipment

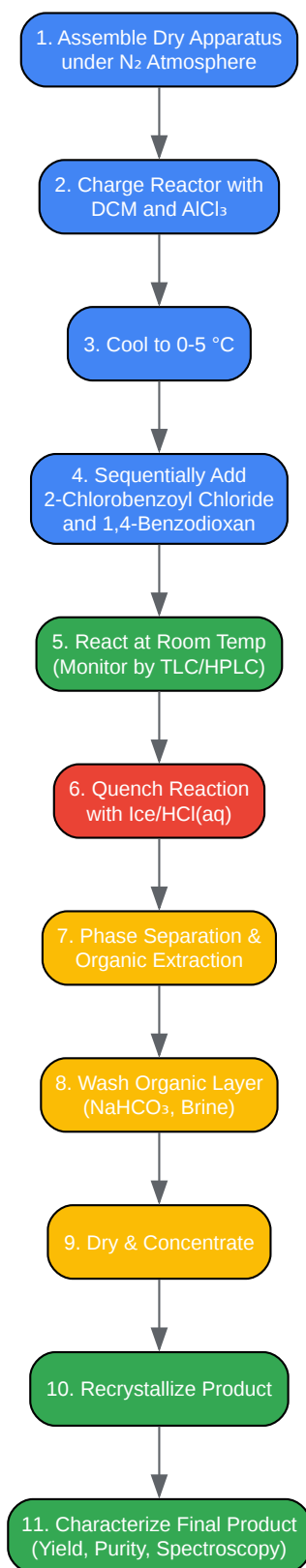
Reagent/Material	Grade	Supplier	CAS No.	Quantity	Molar Eq.
1,4-Benzodioxan	Reagent	Sigma-Aldrich	493-09-4	82.5 g	1.0
2-Chlorobenzoyl chloride	Reagent	Sigma-Aldrich	609-65-4	106.0 g	1.0
Anhydrous Aluminum Chloride	Anhydrous, >99%	Sigma-Aldrich	7446-70-0	89.0 g	1.1
Dichloromethane (DCM)	Anhydrous	Fisher Scientific	75-09-2	1.5 L	-
Hydrochloric Acid (HCl)	2M Aqueous	VWR	7647-01-0	1.0 L	-
Saturated Sodium Bicarbonate	Aqueous	LabChem	144-55-8	500 mL	-
Brine (Saturated NaCl)	Aqueous	LabChem	7647-14-5	500 mL	-
Anhydrous Magnesium Sulfate	Reagent	Sigma-Aldrich	7487-88-9	50 g	-
Ethanol	200 Proof	Decon Labs	64-17-5	As needed	-

## Equipment:

- 5 L, 3-neck, round-bottom flask (or glass-lined reactor)
- Overhead mechanical stirrer
- Thermocouple/thermometer

- 500 mL pressure-equalizing dropping funnel
- Reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ )
- Inert gas inlet (Nitrogen or Argon)
- Gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl gas)
- Ice-water bath
- Rotary evaporator
- Standard laboratory glassware for workup and recrystallization

## Experimental Workflow



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Caption: Step-by-step experimental workflow.

## Detailed Synthesis Protocol

- **Reaction Setup:** Assemble the 5 L reactor with the overhead stirrer, thermocouple, dropping funnel, and condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive pressure of nitrogen throughout the reaction. Vent the setup through a gas scrubber.
- **Reagent Charging:** Charge the reactor with 1.0 L of anhydrous dichloromethane. Begin stirring and cool the solvent to 0-5 °C using an ice-water bath. In a single portion, carefully add the anhydrous aluminum chloride (89.0 g) to the cold, stirred solvent. The addition may be slightly exothermic.
- **Substrate Addition:** In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (106.0 g) and 1,4-benzodioxan (82.5 g) in 500 mL of anhydrous dichloromethane.
- **Reaction:** Add the substrate solution dropwise to the stirred AlCl<sub>3</sub>/DCM suspension over 1.5-2 hours. **CRITICAL:** Maintain the internal temperature between 0-10 °C during the entire addition. A vigorous evolution of HCl gas will be observed. After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.
- **Reaction Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 1,4-benzodioxan is consumed.
- **Work-up - Quenching:** Once the reaction is complete, cool the mixture back down to 0-5 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 1 kg) and 2M HCl (500 mL). This step is highly exothermic and will generate large volumes of HCl gas. Perform this in a well-ventilated fume hood or an appropriately rated reactor. Stir for 15-30 minutes until the dark-colored complex fully decomposes.
- **Extraction:** Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 250 mL portions of dichloromethane.
- **Washing:** Combine all organic layers. Wash sequentially with 500 mL of 2M HCl, 500 mL of water, 500 mL of saturated NaHCO<sub>3</sub> solution (caution: potential for gas evolution), and finally 500 mL of brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should be a solid or a thick oil.
- **Purification:** Recrystallize the crude solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

## Expected Results and Characterization

Parameter	Expected Value
Yield	75-85%
Appearance	Off-white to pale yellow solid
Melting Point	96-98 °C
Purity (HPLC)	>98%
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Consistent with product structure
Mass Spec (ESI+)	m/z = 275.05 [M+H] <sup>+</sup>

## Safety and Hazard Management

Adherence to safety protocols is paramount during this synthesis.[7]

- **Anhydrous Aluminum Chloride (AlCl<sub>3</sub>):** Corrosive and reacts violently with water.[6] Handle in a glove box or a very dry environment. Inhalation of dust can cause severe respiratory irritation.
- **2-Chlorobenzoyl Chloride:** Corrosive and a lachrymator (causes tearing).[6] Reacts with moisture to produce HCl.
- **Dichloromethane (DCM):** Volatile and a suspected carcinogen.[6] All operations must be conducted within a certified fume hood.

- Hydrogen Chloride (HCl) Gas: Toxic and corrosive gas is evolved during the reaction and quenching steps.[3] The reaction apparatus must be vented to a base scrubber.
- Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile over neoprene).

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